Bredinin 5'-monophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAFSMJDTUUAN-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977565 | |
| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62025-48-3 | |
| Record name | Bredinin 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Targets and Purine Metabolism Modulation
Bredinin 5'-monophosphate's primary mechanism of action involves the potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. patsnap.comtcichemicals.comtcichemicals.com This inhibition leads to a cascade of effects that ultimately suppress the proliferation of cells, particularly lymphocytes.
Inhibition of De Novo Guanine Nucleotide Biosynthesis Pathway
This compound acts as a powerful inhibitor of IMPDH, the rate-limiting enzyme that catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgtandfonline.comnih.gov This reaction is a critical step in the de novo pathway for the synthesis of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), which are essential for DNA and RNA synthesis. patsnap.comtandfonline.com The immunosuppressive effect of mizoribine (B1677216), the prodrug of this compound, is attributed to this inhibition of de novo guanosine synthesis. tcichemicals.comtcichemicals.com By blocking this pathway, this compound effectively halts the production of necessary building blocks for nucleic acid replication. tandfonline.comacs.org
The significance of this pathway is particularly pronounced in T and B lymphocytes, which are heavily reliant on de novo synthesis for their proliferation. patsnap.comtandfonline.com The inhibition of IMPDH by this compound is more potent than that of ribavirin (B1680618) monophosphate, another IMPDH inhibitor. tandfonline.com
Disruption of Intracellular Guanine Nucleotide Pools
The direct consequence of IMPDH inhibition by this compound is a significant reduction in the intracellular pool of guanine nucleotides. patsnap.comtcichemicals.comtcichemicals.com This depletion of guanosine and other guanine-based molecules disrupts the balance of purine (B94841) nucleotides within the cell. nih.gov The reduction in guanine nucleotide levels leads to the suppression of T and B lymphocyte proliferation, which is the cornerstone of its immunosuppressive activity. patsnap.com This targeted disruption makes this compound an effective agent in contexts where dampening the immune response is desired. patsnap.comtcichemicals.comtcichemicals.com
Selective Inhibition of Mammalian DNA Polymerases
Beyond its impact on purine metabolism, this compound has been identified as a selective inhibitor of certain mammalian DNA polymerases. researchgate.net This adds another layer to its mechanism of action, directly affecting the machinery of DNA replication.
| Enzyme | Effect of this compound |
| DNA Polymerase Alpha | Inhibition |
| DNA Polymerase Beta | Inhibition |
Absence of Activity Against Prokaryotic and Plant DNA Polymerases
Notably, the inhibitory action of this compound on DNA polymerases is selective for mammalian enzymes. Studies have shown that it does not inhibit the activities of prokaryotic DNA polymerases or those found in plants. ualberta.caresearchgate.net This selectivity highlights a key difference in the structure or function of these enzymes across different kingdoms of life. Prokaryotic DNA replication involves a different set of polymerases, such as DNA polymerase I and III, which are unaffected. libretexts.org Similarly, plant DNA polymerases, which have their own distinct characteristics, are also not targeted. mdpi.com
Mechanistic Elucidation of Enzyme Inhibition
Biochemical Mode of IMPDH Catalysis Mimicry
Bredinin is converted in the body to its active form, bredinin 5'-monophosphate (breMP or MZRP). patsnap.comnih.gov This active metabolite is a potent, selective inhibitor of the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). wikipedia.orgpatsnap.com IMPDH is a critical enzyme that catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). tandfonline.comtandfonline.comnih.gov This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govuniprot.org
The inhibitory power of this compound stems from its ability to act as a transition-state analogue. mdpi.com The structure of this compound closely mimics the catalytic transition state of the IMPDH reaction. mdpi.com This mimicry allows it to bind with high affinity to the active site of IMPDH. researchgate.net Specifically, this compound is a competitive inhibitor that induces and stabilizes a closed conformation of the enzyme, effectively blocking the catalytic cycle. uniprot.org The hydroxyl group on the imidazole (B134444) ring of this compound can form an additional hydrogen bond within the enzyme's active site, contributing to its stronger inhibition compared to other inhibitors like ribavirin (B1680618) monophosphate. tandfonline.com By halting the production of XMP, this compound leads to the depletion of the intracellular pool of guanine nucleotides, which in turn suppresses the proliferation of cells highly dependent on the de novo pathway, such as T and B lymphocytes. patsnap.comtandfonline.comtcichemicals.com
Table 1: Overview of IMPDH Inhibition by this compound
| Feature | Description | Reference |
|---|---|---|
| Inhibitor | This compound (breMP), the active form of Bredinin (Mizoribine). | patsnap.com, nih.gov |
| Target Enzyme | Inosine 5'-monophosphate dehydrogenase (IMPDH). | wikipedia.org |
| Enzyme Function | Catalyzes the conversion of IMP to XMP, the rate-limiting step in de novo guanine nucleotide synthesis. | nih.gov, uniprot.org |
| Mechanism of Inhibition | Acts as a transition-state analogue, competitively inhibiting the enzyme. | mdpi.com, uniprot.org |
| Effect | Depletion of intracellular guanine nucleotide pools, leading to suppression of lymphocyte proliferation. | tcichemicals.com, patsnap.com |
Detailed Analysis of DNA Polymerase Beta Inhibition
In addition to its well-documented effects on IMPDH, this compound has been identified as a selective inhibitor of mammalian DNA polymerases, particularly DNA polymerase beta (Pol β). researchgate.nettandfonline.comresearchgate.net DNA polymerase beta is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and other sources. frontiersin.org Bredinin itself does not affect the enzyme, but its phosphorylated form, breMP, is a potent inhibitor. researchgate.net
Kinetic studies have elucidated the mode of interaction between this compound and DNA polymerase beta. The inhibition is competitive with respect to both the deoxyribonucleoside triphosphate (dNTP) substrate and the DNA template-primer. researchgate.net This dual competitive inhibition suggests that this compound targets the active site of Pol β where both the incoming nucleotide and the DNA duplex bind. By competing with these essential components, the inhibitor effectively stalls the DNA synthesis process integral to DNA repair.
DNA polymerase beta consists of two main domains: a 31-kDa C-terminal catalytic domain and an 8-kDa N-terminal domain that binds the DNA template-primer. rcsb.org The competitive nature of the inhibition by this compound indicates that it directly interferes with the functions of both these domains. researchgate.net Its interaction with the catalytic domain prevents the proper binding and incorporation of dNTPs. Simultaneously, its interference at the template-primer binding site disrupts the correct positioning of the DNA substrate for catalysis. Research has suggested that the inhibitor may interact with a hydrophobic region of the DNA polymerase β protein. researchgate.net This binding prevents the enzyme from carrying out its gap-filling synthesis function within the base excision repair pathway.
Table 2: Summary of DNA Polymerase Beta Inhibition by this compound
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | DNA Polymerase Beta (Pol β). | researchgate.net |
| Inhibitor Form | This compound (breMP). | researchgate.net |
| Inhibition Type | Competitive with respect to both dNTP substrate and DNA template-primer. | researchgate.net |
| Affected Domains | Catalytic Domain (31-kDa) and Template-Primer-Binding Domain (8-kDa). | researchgate.net, rcsb.org |
| Functional Consequence | Blocks gap-filling DNA synthesis during base excision repair. | frontiersin.org |
Cellular and Immunomodulatory Effects
Suppression of Lymphocyte Proliferation
Bredinin 5'-monophosphate is a potent inhibitor of lymphocyte proliferation. tandfonline.comrad-ar.or.jp This suppressive action is a direct consequence of its ability to halt the synthesis of guanine (B1146940) nucleotides, which are vital for the division of these rapidly proliferating cells. patsnap.comkobe-u.ac.jp By blocking IMPDH, the compound effectively reduces the intracellular pool of guanosine (B1672433) triphosphate (GTP), a necessary component for DNA replication and cell division. kobe-u.ac.jpscispace.com
Specificity for T and B Lymphocyte Subpopulations
The immunosuppressive effects of this compound are particularly pronounced in T and B lymphocytes. patsnap.comresearchgate.net These cells are highly dependent on the de novo pathway for purine (B94841) synthesis to support their proliferative responses to antigenic and mitogenic stimulation. tandfonline.comresearchgate.net Unlike other cell types that can utilize salvage pathways for nucleotide synthesis, lymphocytes are more susceptible to inhibitors of the de novo pathway. researchgate.net This selective dependence makes them primary targets for the drug. patsnap.comcore.ac.uk Both T and B cell proliferation are significantly inhibited by the drug, leading to a broad suppression of the adaptive immune response. tandfonline.comnih.gov
Influence on Cell Cycle Progression (e.g., S-phase)
This compound influences cell cycle progression, primarily by inducing a G1 phase arrest, thereby preventing cells from entering the S phase, the period of DNA synthesis. kobe-u.ac.jpscispace.comnih.gov Studies have shown that by depleting guanine nucleotides, the drug inhibits the transition from the G1 to the S phase of the cell cycle. scispace.com This blockage is a key mechanism behind its antiproliferative effects on lymphocytes. scispace.comresearchgate.net Research has indicated that the inhibition of DNA synthesis in fetal mouse cells by bredinin is a result of the inhibition of the S phase and/or the transition from the G1 to S phase. nih.gov Furthermore, in human T lymphocytes, inhibitors of IMPDH like mycophenolic acid, which has a similar mechanism to this compound, were found to block cell entry into the S phase. ashpublications.orgsemanticscholar.org
Impact on Humoral and Cellular Immune Responses
The compound's inhibitory action on lymphocyte proliferation translates into a significant impact on both humoral and cellular immune responses. tandfonline.comnih.gov Humoral immunity is primarily mediated by B lymphocytes and the antibodies they produce, while cellular immunity involves T lymphocytes. byjus.commhmedical.combioninja.com.au By suppressing the function of both lymphocyte populations, this compound effectively dampens these critical arms of the immune system. nih.gov
Inhibition of Antibody Production
Bredinin has been shown to inhibit antibody production, a key function of humoral immunity. nih.gov In studies with rabbits, the drug demonstrated an inhibitory action against hemagglutinin production following a booster injection with sheep red blood cells. nih.gov This effect is a direct result of the suppression of B lymphocyte proliferation and differentiation into antibody-secreting plasma cells. Research on human B cells has shown that mizoribine (B1677216), the prodrug of this compound, markedly suppresses immunoglobulin production.
Modulation of Mitogen-Induced Cellular Reactions
The compound effectively modulates cellular reactions induced by mitogens. nih.govnih.gov Mitogens are substances that induce cell division (mitosis) and are often used to stimulate lymphocytes in laboratory settings to assess their functional capacity. In-vitro studies on beagle lymphocytes have shown that their responses to mitogen stimulation are suppressed by bredinin treatment. nih.gov Furthermore, the drug has been found to inhibit T-cell proliferation induced by various mitogens in a dose-dependent manner. scispace.comnih.gov
Selective Cytotoxicity Profiles (e.g., L5178Y cells)
Bredinin exhibits selective cytotoxic effects, with certain cell lines showing particular sensitivity. nih.gov Notably, it has a cytotoxic effect on L5178Y mouse lymphoma cells. researchgate.netnih.gov The growth of L5178Y cells was completely inhibited by bredinin, and this inhibition could be reversed by the addition of guanine, guanosine, or guanosine 5'-monophosphate, highlighting the specific mechanism of action related to purine synthesis. scispace.com In addition to growth inhibition, bredinin was also found to cause significant chromosomal aberrations, such as breakages, translocations, and fragmentation, in L5178Y cells. nih.govjst.go.jp
Interactive Data Table: Effect of Bredinin on L5178Y Cell Growth
| Compound | Concentration (M) | Effect on L5178Y Cell Growth | Reversibility with Guanine/Guanosine/GMP |
| Bredinin | 10⁻⁶ | Complete Inhibition | Yes |
| SM-108 (aglycone) | 10⁻⁶ | Complete Inhibition | Yes |
This table is based on data indicating that equimolar concentrations of guanine, guanosine, or guanosine 5'-monophosphate could reverse the growth inhibition caused by these compounds. scispace.com
Interactive Data Table: Comparative Antiproliferative Effects on Various Cell Lines
| Cell Line | Drug | IC50 (nmol/L) |
| T-cell lymphomas | Mycophenolic Acid (MPA) | 90 - 365 |
| T-cell lymphomas | Bredinin (BR) | 100 to 200-fold higher than MPA |
| EBV-transformed B-lymphoblastoid cell lines | Mycophenolic Acid (MPA) | 90 - 365 |
| EBV-transformed B-lymphoblastoid cell lines | Bredinin (BR) | 100 to 200-fold higher than MPA |
This table summarizes the antiproliferative effects of Mycophenolic Acid (MPA) and Bredinin (BR) on various cell lines. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. core.ac.uk
Research Applications and Therapeutic Rationale
Immunosuppressive Research in Organ Transplantation Models
The prevention of organ transplant rejection is critically dependent on suppressing the recipient's immune response against the foreign allograft. This response is primarily driven by the rapid proliferation of lymphocytes. The therapeutic rationale for using Bredinin in organ transplantation hinges on the metabolic vulnerability of these immune cells. Lymphocytes rely heavily on the de novo purine (B94841) synthesis pathway to produce the guanine (B1146940) nucleotides necessary for their expansion. tandfonline.comtandfonline.com
Bredinin 5'-monophosphate acts as a competitive inhibitor of IMPDH, the rate-limiting enzyme in this pathway. nih.govniph.go.jp This inhibition leads to the depletion of intracellular guanine nucleotide pools, which in turn arrests DNA synthesis and stops lymphocyte proliferation in the S phase of the cell cycle. wikipedia.orgkobe-u.ac.jp This targeted antiproliferative effect forms the basis of its use in preventing graft rejection.
Research in murine models of islet cell and heart transplantation has demonstrated that Mizoribine (B1677216) is a potent immunosuppressive agent that promotes allograft survival across major histocompatibility barriers. niph.go.jp Furthermore, studies have shown a profound synergistic immunosuppressive effect when Mizoribine is combined with calcineurin inhibitors like cyclosporine. niph.go.jp This combination therapy is a common strategy in clinical practice, as it allows for effective immunosuppression with potentially different and non-overlapping toxicity profiles. kuleuven.be Bredinin (Mizoribine) is approved in Japan for the prevention of rejection in renal transplantation. nih.govwikipedia.orgmdpi.com
Table 1: Mechanistic Comparison of Antiproliferative Immunosuppressants in Transplantation
| Compound/Metabolite | Drug Class | Mechanism of Action | Primary Cellular Target |
|---|---|---|---|
| This compound | IMPDH Inhibitor | Competitively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), blocking de novo guanine nucleotide synthesis. nih.govniph.go.jp | T and B Lymphocytes |
| Mycophenolic Acid (MPA) | IMPDH Inhibitor | Non-competitively and reversibly inhibits IMPDH, blocking de novo guanine nucleotide synthesis. niph.go.jp | T and B Lymphocytes |
| Azathioprine | Purine Synthesis Inhibitor | Converted to 6-mercaptopurine, which inhibits multiple points in purine synthesis and incorporates into DNA. | Proliferating Leukocytes |
Investigational Use in Autoimmune Disease Models
The same mechanism that makes this compound effective in preventing transplant rejection provides a strong rationale for its use in autoimmune diseases. patsnap.com Many autoimmune disorders, such as rheumatoid arthritis and lupus, are characterized by the aberrant proliferation of self-reactive T and B lymphocytes. researchgate.netnih.gov These cells drive the chronic inflammation and tissue damage associated with these conditions.
By inhibiting IMPDH, this compound effectively targets these rapidly dividing lymphocytes, reducing their numbers and suppressing the autoimmune response. patsnap.comresearchgate.net The clinical benefit of IMPDH inhibitors in treating conditions like rheumatoid arthritis, lupus nephritis, and psoriasis has validated IMPDH as a key therapeutic target for autoimmune diseases. mdpi.comnih.govtandfonline.com
Research has demonstrated that Mizoribine can inhibit the production of key inflammatory cytokines. In studies using freshly prepared rheumatoid synovial cells, Mizoribine was shown to inhibit the spontaneous and stimulated production of Interleukin-6 (IL-6), a major inflammatory mediator in rheumatoid arthritis. tandfonline.com This inhibitory effect was reversed by the addition of guanosine (B1672433), confirming that the mechanism was dependent on the depletion of guanine nucleotides. tandfonline.com
Table 2: Investigational Use of Bredinin (Mizoribine) in Autoimmune Diseases
| Autoimmune Disease | Therapeutic Rationale | Key Research Findings |
|---|---|---|
| Rheumatoid Arthritis | Inhibition of proliferating synovial cells and lymphocytes driving joint inflammation. tandfonline.com | Inhibits production of the inflammatory cytokine IL-6 by rheumatoid synovial cells. tandfonline.com |
| Lupus Nephritis | Suppression of self-reactive lymphocytes that cause kidney damage. patsnap.com | Used clinically to manage the disease, targeting the underlying autoimmune response. wikipedia.orgmdpi.com |
| IgA Nephropathy | Reduction of lymphocyte-driven inflammation and immune complex deposition in the kidneys. wikipedia.org | Investigated as a treatment to slow disease progression. wikipedia.org |
Antiviral Activity Research and Associated Mechanistic Insights
In addition to its immunosuppressive effects, Bredinin has been shown to possess broad-spectrum antiviral activity. mdpi.com The underlying mechanism is directly related to its inhibition of IMPDH. mdpi.comresearchgate.net Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery to replicate. This replication process, which involves synthesizing large quantities of viral DNA or RNA, places a high demand on the host's nucleotide pools. tandfonline.com
By forming this compound and inhibiting IMPDH, the drug depletes the intracellular supply of guanine nucleotides, effectively starving the virus of the essential components needed for genome replication. tandfonline.commdpi.comnih.gov This mode of action is effective against a range of viruses.
A critical piece of evidence supporting this mechanism is the observation that the antiviral activity of Bredinin can be reversed by the addition of exogenous guanosine or guanosine monophosphate to the cell culture. mdpi.comresearchgate.netresearchgate.net This "rescue" experiment demonstrates that the antiviral effect is specifically due to the depletion of the guanine nucleotide pool. Research has documented Bredinin's activity against several viruses, with some exhibiting sensitivity in the submicromolar range. mdpi.comresearchgate.net
Table 3: Antiviral Spectrum and Mechanistic Basis of Bredinin
| Virus | Type | Mechanistic Insight |
|---|---|---|
| Respiratory Syncytial Virus (RSV) | RNA | Inhibition of IMPDH depletes guanine nucleotides required for viral RNA synthesis. mdpi.comresearchgate.net |
| Influenza A and B | RNA | Host cell nucleotide pool depletion inhibits viral replication. mdpi.comresearchgate.net |
| Measles Virus (MLSV) | RNA | Antiviral effect is reversible with the addition of guanosine, confirming IMPDH inhibition as the mode of action. mdpi.comresearchgate.net |
| Hepatitis C Virus (HCV) | RNA | Found to have activity against HCV, likely through inhibition of guanine nucleotide biosynthesis. mdpi.com |
| Human Cytomegalovirus (HCMV) | DNA | Depletion of guanine nucleotides inhibits viral DNA synthesis. mdpi.com |
| Vaccinia Virus | DNA | Activity demonstrated, consistent with inhibition of nucleotide synthesis. mdpi.com |
Comparative Pharmacological and Structural Biology Studies
Comparison with Other IMPDH Inhibitors
Bredinin 5'-monophosphate, the active metabolite of the immunosuppressive drug Bredinin (also known as Mizoribine), functions by inhibiting inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). tandfonline.comtandfonline.com This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of cells, particularly B and T lymphocytes. tandfonline.comwikipedia.org The inhibition of IMPDH makes it a key target for immunosuppressive, antiviral, and anticancer agents. tandfonline.comnih.gov Bredinin belongs to a class of nucleoside analog inhibitors and its mechanism and properties are often compared with other clinically significant IMPDH inhibitors, such as Mycophenolic Acid (MPA) and Ribavirin (B1680618).
Bredinin and Ribavirin are both prodrugs that require intracellular phosphorylation to become active inhibitors. tandfonline.comtandfonline.com Their phosphorylated forms, this compound and Ribavirin 5'-monophosphate, act as competitive inhibitors of IMPDH, meaning they compete with the natural substrate, inosine 5'-monophosphate (IMP), for binding to the enzyme's active site. tandfonline.comtandfonline.comptbioch.edu.pl
In contrast, Mycophenolic Acid (MPA), a natural product, is a potent, reversible, and uncompetitive inhibitor. tandfonline.comnih.gov This means MPA does not bind to the same site as IMP but instead binds to the enzyme-substrate complex, specifically at the NAD+ cofactor binding site, thereby preventing the completion of the catalytic reaction. nih.gov
There are two principal isoforms of human IMPDH, type I and type II. tandfonline.com Type I is constitutively expressed in most cells, whereas type II is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a primary target for immunosuppressive and antineoplastic therapies. tandfonline.com MPA exhibits a slight selectivity for IMPDH II. tandfonline.com Bredinin is also a potent inhibitor of human type II IMPDH, with reported Ki values in the low nanomolar range. mdpi.com
| Feature | This compound | Mycophenolic Acid (MPA) | Ribavirin 5'-Monophosphate |
| Drug Class | Imidazole (B134444) Nucleoside tandfonline.comjst.go.jp | Fermentation Product tandfonline.com | Triazole Nucleoside ptbioch.edu.pl |
| Activation | Prodrug; requires intracellular phosphorylation to this compound. tandfonline.comtandfonline.com | Active drug (Mycophenolate Mofetil is a prodrug of MPA). tandfonline.commdpi.com | Prodrug; requires intracellular phosphorylation to its monophosphate form. tandfonline.comnih.gov |
| Mechanism of Action | Competitive inhibitor with respect to IMP. tandfonline.comtandfonline.com | Uncompetitive, reversible inhibitor with respect to IMP; binds to the NAD+ site. tandfonline.comnih.govnih.gov | Competitive inhibitor with respect to IMP. tandfonline.comnih.gov |
| Target Isoform | Potent inhibitor of human IMPDH type II (Ki = 4.0 nM). mdpi.com | Potent inhibitor of both human IMPDH isoforms, with slight preference for type II. tandfonline.com | Broad-spectrum inhibitor. nih.gov |
Structure-Activity Relationship Studies (SAR) of Bredinin and its Analogs
The structure-activity relationship (SAR) of Bredinin and its analogs centers on its identity as an imidazole nucleoside. Its biological activity is critically dependent on its structure, which allows for its recognition by cellular kinases and subsequent interaction with the target enzyme, IMPDH.
A fundamental aspect of Bredinin's activity is its requirement for phosphorylation to this compound (also referred to as mizoribine-5'-monophosphate or MZB-P). tandfonline.com This conversion is essential, as the unphosphorylated nucleoside, Bredinin, has no direct inhibitory effect on IMPDH. The 5'-monophosphate group is crucial for mimicking the natural substrate (IMP) and binding effectively to the enzyme's active site. mdpi.com This indicates that the ribose moiety and its 5'-hydroxyl group are key structural features for biological activity.
Studies on synthetic analogs have further illuminated the structural requirements for IMPDH inhibition:
Carbocyclic Analogs : The synthesis of carbocyclic analogs, where the ribose sugar's oxygen atom is replaced with a methylene (B1212753) group, has been explored. mdpi.com These modifications often lead to a significant decrease in biological activity. For instance, one reported carbocyclic analog of Bredinin showed only low activity against certain RNA viruses, suggesting that the furanose oxygen of the ribose ring is important for proper conformational alignment within the kinase or IMPDH active sites. mdpi.com
Aglycone Modifications : The aglycone portion of Bredinin is a 4-carboxamide-5-hydroxyimidazole moiety. jst.go.jp Studies on various imidazole derivatives have been conducted, but maintaining the specific arrangement of substituents on the imidazole ring is generally found to be important for activity. jst.go.jp The Bredinin aglycone itself, FF-10501 (SM-108), has been noted as an IMPDH inhibitor, though the nucleoside form is the clinically utilized prodrug. probechem.com
Transition State Mimicry : The active metabolite, this compound, is thought to act as a transition-state mimic of the IMPDH-catalyzed reaction. mdpi.com This implies that its three-dimensional structure and electronic properties are exquisitely tuned to bind with high affinity to the transient conformation of the enzyme during catalysis.
| Analog Type | Structural Modification | Impact on Activity | Reference |
| Bredinin (Mizoribine) | Parent Compound | Prodrug, requires phosphorylation. | tandfonline.com |
| This compound | Active Metabolite | Potent competitive inhibitor of IMPDH. | tandfonline.commdpi.com |
| Carbocyclic Bredinin | Ribose ring oxygen replaced by a carbon. | Significantly reduced antiviral activity, implying poor IMPDH inhibition. | mdpi.com |
| Bredinin Aglycone (FF-10501) | Removal of the ribose sugar. | Maintained cell growth inhibitory activity as an IMPDH inhibitor. | probechem.com |
Investigations into the Structure of Inosine 5'-Monophosphate Dehydrogenase
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in purine (B94841) metabolism, catalyzing the NAD+-dependent oxidation of IMP to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgnih.gov Understanding its structure is fundamental to comprehending the mechanism of its inhibitors, including this compound.
X-ray crystallography studies have revealed that IMPDH typically assembles into a tetrameric quaternary structure, although octameric forms have also been described. wikipedia.orgrcsb.org Each monomer, with a molecular mass of approximately 55 kDa, is composed of two distinct domains: tandfonline.comwikipedia.org
A Catalytic Domain : This core domain adopts a classic (β/α)8 barrel, also known as a TIM barrel, which is a common structural fold in metabolic enzymes. The active site, where substrate and cofactor binding and catalysis occur, is located at the C-terminal end of this barrel. wikipedia.orgnih.govrcsb.org
A Subdomain : Inserted within the catalytic domain sequence is a subdomain consisting of two tandem cystathionine-beta-synthase (CBS) domains, often called a Bateman domain. wikipedia.orgnih.gov This domain is not directly required for catalysis but is believed to have a regulatory function, potentially involving the binding of allosteric effectors like adenine (B156593) and guanine nucleotides. nih.govnih.gov
The active site contains a highly conserved and catalytically essential cysteine residue. wikipedia.org The mechanism involves a covalent intermediate where this cysteine attacks the C2 position of the IMP purine ring, followed by a hydride transfer to NAD+ to form NADH and an enzyme-bound XMP intermediate (E-XMP*). wikipedia.org A subsequent hydrolysis step releases XMP from the enzyme. wikipedia.org
Structural studies of IMPDH in complex with substrates and inhibitors have provided significant insights. The crystal structure of human IMPDH II has been solved in a complex with the substrate IMP and the inhibitor Mycophenolic Acid (MPA). nih.gov This structure revealed that MPA binds in the active site, occupying the position normally taken by the nicotinamide (B372718) ring of the NAD+ cofactor and a catalytic water molecule. nih.gov While a crystal structure of IMPDH in complex with this compound is not as commonly cited, its competitive inhibition mechanism strongly suggests that it binds directly to the IMP substrate site within the catalytic TIM barrel domain. tandfonline.commdpi.com
Methodological Approaches in Bredinin 5 Monophosphate Research
In Vitro Enzyme Kinetic Assays
In vitro enzyme kinetic assays are fundamental to understanding how Bredinin 5'-monophosphate functions at a molecular level. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound. The primary target of this compound is the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. patsnap.comresearchgate.net
The mechanism of action involves the conversion of Bredinin into its active form, this compound (MZP), by adenosine (B11128) kinase. nih.gov MZP then acts as a potent inhibitor of IMPDH. nih.gov Kinetic assays are performed to determine the inhibitory constant (K_i), which quantifies the inhibitor's potency. These experiments typically involve incubating the purified IMPDH enzyme with its substrate, inosine 5'-monophosphate (IMP), and the cofactor NAD+. The reaction's progress, the formation of xanthosine (B1684192) 5'-monophosphate (XMP), is monitored over time, often using spectrophotometry. bmglabtech.com When this compound is added, the rate of the reaction decreases, allowing for the calculation of K_i.
Studies have shown that this compound is a potent inhibitor of IMPDH from various species, with K_i values in the nanomolar range, indicating a high affinity for the enzyme. mdpi.comnih.gov The active metabolite is thought to mimic the transition state of the reaction catalyzed by IMPDH. mdpi.com
| Enzyme Source | Inhibitor | K_i Value |
| E. coli IMPDH | This compound (MZP) | 0.4 nM mdpi.com - 0.5 nM nih.gov |
| Human type I IMPDH | This compound (MZP) | 8 nM nih.gov |
| Human type II IMPDH | This compound (MZP) | 4.0 nM mdpi.com |
This table presents the inhibitory constant (K_i) of this compound against IMPDH from different sources, as determined by in vitro enzyme kinetic assays.
Cell-Based Proliferation and Viability Assays
Proliferation assays measure the rate of cell division. A common method involves stimulating immune cells to divide and then adding Bredinin at various concentrations. The inhibition of proliferation is then quantified. For instance, studies on human peripheral blood T cells stimulated with various mitogens showed that Bredinin inhibited proliferation in a dose-dependent manner. scispace.com
Viability assays determine the number of healthy, living cells in a population. cellsignal.com Several types of viability assays are used, each with a different principle:
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT) to a colored formazan (B1609692) product, which can be quantified by a spectrophotometer. nih.gov
ATP Assays: The level of intracellular ATP is a strong indicator of cell viability, as only metabolically active cells can synthesize it. These luminescent assays use luciferase to generate a light signal proportional to the amount of ATP present. nih.govsigmaaldrich.com
Dye Exclusion Assays: Viable cells have intact cell membranes that exclude certain dyes like trypan blue or propidium (B1200493) iodide. cellsignal.com Non-viable cells lose this integrity and take up the dye.
These assays have consistently demonstrated that by inhibiting IMPDH and depleting guanine nucleotides, Bredinin effectively reduces the proliferation of lymphocytes, which is the basis of its immunosuppressive action. patsnap.comresearchgate.net
| Assay Type | Principle | Readout |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.gov | Colorimetric (Absorbance) |
| XTT Assay | Similar to MTT, but produces a water-soluble formazan product. cellsignal.com | Colorimetric (Absorbance) |
| ATP Assay | Luciferase-based detection of ATP in metabolically active cells. sigmaaldrich.com | Luminescence |
| Dye Exclusion | Intact membranes of viable cells exclude dyes like propidium iodide. cellsignal.com | Fluorescence (Microscopy or Flow Cytometry) |
This table summarizes common cell-based assays used to evaluate the effects of compounds like this compound on cell proliferation and viability.
Biochemical Fractionation and Domain-Specific Analysis
Biochemical fractionation is a methodological approach used to separate cellular components into different fractions, such as the nucleus, cytoplasm, and mitochondria. This allows researchers to investigate where a compound or its target is located and where its effects are most prominent. In the context of this compound research, fractionation can be used to analyze the concentration of purine (B94841) nucleotides in different cellular compartments following treatment.
High-Performance Liquid Chromatography (HPLC) is a key analytical technique often coupled with biochemical fractionation. Following cell lysis and fractionation, HPLC can be used to separate and precisely quantify the levels of intracellular ribonucleotide pools, including IMP, GMP, GTP, and adenine (B156593) nucleotides. scispace.com Studies using this method have confirmed that Bredinin treatment leads to a significant decrease in intracellular GTP levels, which directly correlates with its antiproliferative effects. scispace.com
Domain-specific analysis focuses on understanding how this compound interacts with specific regions or domains of its target enzyme, IMPDH. The enzyme has distinct domains, including the catalytic domain where the substrate binds and a subdomain whose function is still being debated. nih.gov Structural and biochemical analyses have explored how the binding of NAD+ and inhibitors like MZP occurs within the catalytic site, noting that the affinity for the cofactor can be influenced by interactions at different subsites (nicotinamide vs. adenosine). nih.gov This level of analysis is crucial for designing new, potentially more specific or potent IMPDH inhibitors.
Preclinical In Vivo Models for Immunosuppression and Antiviral Activity
To evaluate the therapeutic potential and efficacy of a compound before human trials, researchers rely on preclinical in vivo models, primarily using animals. These models are indispensable for assessing the immunosuppressive and antiviral activities of Bredinin in a complex, living system.
For immunosuppression, animal models of organ transplantation are commonly used. For example, Bredinin has been shown to be effective in preventing the rejection of organ allografts in various animal models. mdpi.comscispace.com Mouse models of cardiac allograft transplantation have been instrumental in evaluating the in vivo efficacy of Bredinin and its prodrugs, demonstrating their ability to prolong the survival of transplanted grafts. kuleuven.be These studies have also revealed a synergistic effect when Bredinin is used in combination with other immunosuppressants like cyclosporine, leading to enhanced graft survival. scispace.com
For antiviral activity, various animal models infected with specific viruses are employed. Bredinin has demonstrated a broad spectrum of antiviral activity in vitro against several viruses, including Respiratory Syncytial Virus (RSV), influenza viruses, and Hepatitis C virus (HCV). mdpi.comfishersci.com Preclinical in vivo studies would involve treating infected animals with Bredinin to determine its ability to reduce viral load, alleviate disease symptoms, and improve survival rates. These models are essential for establishing a compound's potential as a viable antiviral agent.
Emerging Research Areas and Future Directions
Exploration of Synergistic Therapeutic Combinations with Other Immunosuppressive Agents
A key area of emerging research is the combination of mizoribine (B1677216), and by extension its active form Bredinin 5'-monophosphate, with other immunosuppressive agents to enhance efficacy and potentially reduce individual drug toxicities. The rationale behind this approach is to target different pathways within the immune response simultaneously.
Clinical and preclinical studies have investigated the synergistic effects of mizoribine with other immunosuppressants. For instance, combination therapy with tacrolimus (B1663567), a calcineurin inhibitor, has shown promise. kuleuven.be In a mouse model of cardiac allograft transplantation, the combination of mizoribine prodrugs with tacrolimus resulted in a synergistic effect, significantly prolonging graft survival. kuleuven.be This suggests that the dual blockade of de novo purine (B94841) synthesis by this compound and the calcineurin-dependent signaling pathway by tacrolimus can lead to a more robust suppression of the allogeneic immune response. kuleuven.be
The combination of mizoribine with corticosteroids is also a common clinical practice for various autoimmune diseases. Furthermore, research has explored its use with mycophenolate mofetil (MMF), another IMPDH inhibitor, although they share a similar mechanism of action. tandfonline.com The potential for combining this compound with agents targeting different aspects of lymphocyte activation and proliferation remains a fertile ground for investigation, aiming to create more effective and safer immunosuppressive regimens.
Identification of Additional Molecular Targets and Off-Target Effects
While the primary molecular target of this compound is well-established as IMPDH, ongoing research seeks to identify additional molecular targets and potential off-target effects that could contribute to its therapeutic actions or side effects. tandfonline.comwikipedia.org Understanding these secondary interactions is crucial for a complete picture of the drug's pharmacological profile.
This compound is known to be a potent inhibitor of IMPDH, with Ki values in the nanomolar range for both bacterial and human isoforms of the enzyme. mdpi.com Beyond IMPDH, it has been noted that this compound can also inhibit GMP synthetase, another enzyme in the guanine (B1146940) nucleotide synthesis pathway, although this inhibition is weaker. tandfonline.comwikipedia.org This dual inhibition contributes to the comprehensive shutdown of de novo guanine nucleotide synthesis.
Computational studies have also been employed to screen for other potential protein targets of this compound. For example, some research has explored its potential interaction with DNA polymerase beta, though further experimental validation is needed. ualberta.ca The possibility of off-target effects is also an important consideration. For instance, high concentrations of bredinin have been shown to cause chromosomal aberrations in cell cultures. nih.gov A thorough characterization of the complete interactome of this compound will be instrumental in predicting both its efficacy and its potential for adverse effects.
Advanced Mechanistic Studies on Cellular Uptake and Phosphorylation Dynamics
The efficacy of this compound is contingent on the cellular uptake of its parent compound, mizoribine, and its subsequent intracellular phosphorylation. patsnap.comtandfonline.com Advanced studies are delving into the dynamics of these processes to better understand the factors influencing its therapeutic effectiveness.
Mizoribine is taken up by cells and then phosphorylated by adenosine (B11128) kinase to its active 5'-monophosphate form. nih.gov The efficiency of this conversion can vary between different cell types and may be a determining factor in the drug's selective effects on lymphocytes. The lack of cytotoxicity of some related nucleoside analogs is thought to be due to failures in either cellular uptake or phosphorylation. nih.gov
The dynamics of phosphorylation and dephosphorylation are critical for maintaining the active concentration of this compound within the cell. The process of protein phosphorylation, a post-translational modification, can significantly alter a protein's function, stability, and localization. sfu.ca Understanding the kinases and phosphatases that regulate the phosphorylation state of mizoribine is an active area of research. This knowledge could pave the way for strategies to enhance the intracellular concentration of the active metabolite in target cells, thereby improving therapeutic outcomes.
Development of Novel Analogs with Enhanced Selectivity or Efficacy
Building on the foundational structure of bredinin, researchers are actively developing novel analogs with the aim of improving its therapeutic index. The goals of these synthetic efforts include enhancing selectivity for target enzymes, increasing efficacy, and improving pharmacokinetic properties.
One approach has been the synthesis of carbocyclic analogs of bredinin. mdpi.com These analogs replace the ribose sugar moiety with a carbocyclic ring, which can alter the molecule's conformational flexibility and its interaction with target enzymes. While the first reported carbocyclic analog of bredinin showed low antiviral activity, the synthetic methodology is adaptable for creating a variety of other analogs for further biological evaluation. mdpi.com
Another strategy involves creating prodrugs of mizoribine to improve its delivery and intracellular conversion to this compound. kuleuven.be Researchers have synthesized phosphoramidate (B1195095) prodrugs, lipophilic ester derivatives, and amino acid conjugates of mizoribine. kuleuven.be These modifications are designed to enhance cell membrane permeability and subsequent release of the active monophosphate form within the cell. kuleuven.be
Q & A
Basic: What is the molecular mechanism by which Bredinin 5'-monophosphate inhibits mammalian DNA polymerases?
Answer:
this compound (breMP) selectively inhibits DNA polymerase α (pol α) and β (pol β) through distinct competitive mechanisms. For pol β, breMP competes with both the substrate (dNTPs) and template-primer, while for pol α, it acts as a non-competitive inhibitor against the template-primer but competes with the substrate . This specificity is critical for its immunosuppressive effects, as breMP does not inhibit prokaryotic (e.g., E. coli pol I) or plant DNA polymerases.
Methodology:
- Use in vitro enzyme activity assays with purified pol α/β and varying substrate (dNTP) concentrations.
- Measure inhibition kinetics via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Validate selectivity using parallel assays with non-mammalian polymerases (e.g., Taq polymerase) .
Advanced: How do experimental conditions (e.g., temperature, pH) influence breMP's inhibitory efficacy in enzymatic assays?
Answer:
Enzyme kinetics are highly sensitive to assay conditions. For example, thermophilic archaeal IMP cyclohydrolases (e.g., AF1811 from Archaeoglobus fulgidus) show underestimated kcat values at suboptimal temperatures (e.g., 50°C vs. their native 76–85°C) . Similarly, breMP’s inhibition constants (Ki) may vary with pH or ionic strength, altering its binding affinity to pol α/β.
Methodology:
- Perform activity assays at multiple temperatures (e.g., 25–70°C) and pH ranges (5.0–9.0).
- Calculate IC50 shifts under varied conditions using Michaelis-Menten kinetics.
- Normalize data against control reactions (e.g., enzyme stability assays) to isolate breMP-specific effects .
Basic: What experimental models are appropriate for studying breMP's immunosuppressive activity?
Answer:
- Bacterial complementation assays : Use E. coli ΔpurH strains transformed with plasmids encoding purine salvage pathway enzymes (e.g., AICAR transformylase) to test breMP’s functional rescue .
- Mammalian cell cultures : Measure lymphocyte proliferation inhibition via thymidine incorporation assays.
Methodology: - For bacterial models: Plate transformed E. coli on purine-deficient media and monitor growth rescue with breMP supplementation .
- For mammalian systems: Treat activated T-cells with breMP and quantify DNA synthesis using radiolabeled thymidine .
Advanced: How can researchers address discrepancies in reported kinetic parameters (e.g., Km, kcat) for breMP across studies?
Answer:
Discrepancies often arise from assay standardization issues. For instance, IMP cyclohydrolase studies showed TK0430’s Km (1.56 µM) is 50x lower than Methanocaldococcus jannaschii PurO due to temperature differences (50°C vs. native 85°C) .
Methodology:
- Replicate studies under identical conditions (temperature, buffer composition, enzyme purity).
- Include internal controls (e.g., known inhibitors like aphidicolin for pol α) to calibrate assays.
- Use high-purity breMP (HPLC-validated) to minimize batch variability .
Basic: What structural features of breMP confer specificity for mammalian DNA polymerases?
Answer:
breMP’s 5'-monophosphate group is critical for binding to pol α/β active sites, as unphosphorylated Bredinin shows no inhibition. Comparative docking studies suggest its ribose moiety interacts with conserved residues in mammalian polymerases, absent in prokaryotic homologs .
Methodology:
- Conduct crystallography or cryo-EM to resolve breMP-polymerase complexes.
- Synthesize breMP analogs (e.g., 3'-monophosphate) and test inhibitory activity via in vitro assays.
Advanced: What strategies can resolve contradictory data on breMP’s off-target effects in non-immune cells?
Answer:
Contradictions may stem from cell-type-specific metabolic differences (e.g., nucleotide salvage pathway activity).
Methodology:
- Perform RNA-seq or metabolomics to identify breMP-sensitive pathways in divergent cell lines.
- Use CRISPR knockouts (e.g., POLA1/POLB) to isolate polymerase-specific effects.
- Validate findings with isoform-specific inhibitors (e.g., α-amanitin for pol II) .
Basic: How is breMP’s enzymatic inhibition quantified in vitro?
Answer:
- Kinetic assays : Measure initial reaction rates (V0) at varying breMP concentrations.
- Data fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values from Michaelis-Menten curves .
Methodology: - Optimize substrate concentrations to avoid substrate depletion.
- Include negative controls (e.g., heat-inactivated enzymes) to account for non-enzymatic background .
Advanced: Can breMP’s selectivity be exploited to study polymerase-specific DNA repair mechanisms?
Answer:
Yes. breMP’s pol β inhibition makes it a tool to dissect base excision repair (BER), where pol β is dominant.
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
